molecular formula C9H11BrO B6157312 1-(bromomethyl)-4-(methoxymethyl)benzene CAS No. 95349-71-6

1-(bromomethyl)-4-(methoxymethyl)benzene

Cat. No.: B6157312
CAS No.: 95349-71-6
M. Wt: 215.1
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Description

1-(Bromomethyl)-4-(methoxymethyl)benzene (CAS: Not explicitly provided; see for product details) is a brominated aromatic compound featuring a methoxymethyl group at the para position of the benzene ring. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis. The methoxymethyl group is electron-donating, which moderates the electrophilicity of the adjacent bromomethyl group, enabling controlled participation in nucleophilic substitutions, cross-coupling reactions, and homologation processes . High-purity batches are commercially available for research and industrial applications, underscoring its importance in medicinal chemistry and agrochemical development .

Properties

CAS No.

95349-71-6

Molecular Formula

C9H11BrO

Molecular Weight

215.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(methoxymethyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with functional groups like alcohols, amines, or thiols.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Benzyl derivatives with hydrogen replacing the bromine atom.

Mechanism of Action

The mechanism by which 1-(bromomethyl)-4-(methoxymethyl)benzene exerts its effects involves the reactivity of its functional groups. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The methoxymethyl group can undergo oxidation or reduction, allowing for the formation of various derivatives with different chemical properties .

Comparison with Similar Compounds

1-(Bromomethyl)-4-(trifluoromethoxy)benzene

  • Substituent : Trifluoromethoxy (electron-withdrawing, -I effect).
  • Reactivity : Enhanced leaving-group ability due to electron withdrawal, facilitating nucleophilic substitutions.
  • Applications : Critical in synthesizing antitubercular agent PA-824 and the pesticide flufenerim .
  • Yield : Used in multi-step syntheses with moderate yields (e.g., 40% overall yield for flufenerim) .

1-(Bromomethyl)-3,5-dimethoxybenzene

  • Substituent : Two methoxy groups (meta positions, electron-donating, +M effect).
  • Reactivity : Steric hindrance from meta substituents slows reactions, but high yields (up to 96%) are achievable in phosphonate syntheses .
  • Applications : Used in P-N bond-forming reactions for bioactive molecules .

Steric and Functional Group Variations

1-(Bromomethyl)-4-(tert-butyl)benzene

  • Substituent : tert-Butyl (bulky, electron-donating).
  • Reactivity : Steric bulk limits accessibility to the bromomethyl group, favoring SN2 mechanisms in antifungal agent synthesis (e.g., butenafine analogues) .

1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene

  • Substituent: 4-Methoxyphenoxy (para position, electron-donating).
  • Reactivity : Participates in C–C bond insertion reactions with diazo compounds (59% yield) .

Positional Isomerism

1-Bromo-4-methoxy-2-(1-phenylethenyl)benzene

  • Substituent : Ethenyl and methoxy groups (ortho and para positions).
  • Reactivity : Extended conjugation alters electronic properties, enabling use in heterocyclic syntheses .

Comparative Data Table

Compound Name Substituents Key Applications/Reactivity Yield/Notes References
This compound Methoxymethyl (para) Nucleophilic substitutions, homologation High-purity commercial availability
1-(Bromomethyl)-4-(trifluoromethoxy)benzene Trifluoromethoxy (para) Antitubercular agents, pesticides 40% (flufenerim synthesis)
1-(Bromomethyl)-3,5-dimethoxybenzene Dimethoxy (meta) Phosphonate synthesis Up to 96% yield
1-(Bromomethyl)-4-(tert-butyl)benzene tert-Butyl (para) Antifungal agents (butenafine) Requires SN2 conditions
1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene 4-Methoxyphenoxy (para) C–C insertion reactions 59% yield

Research Findings and Trends

  • Electron-Withdrawing Groups : Trifluoromethoxy derivatives exhibit superior leaving-group ability, enabling efficient synthesis of pharmaceuticals .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) necessitate optimized reaction conditions to mitigate steric hindrance .
  • Yield Variability : High yields (e.g., 96% in ) often correlate with electron-donating substituents, whereas complex syntheses (e.g., flufenerim) yield less due to multi-step processes .

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